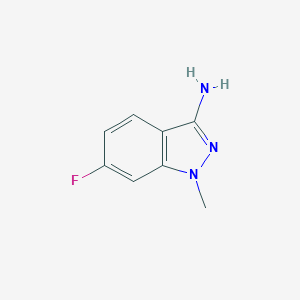

6-Fluoro-1-methyl-1H-indazol-3-amine

説明

The synthesis begins with 6-nitro-1H-indazole, which undergoes methylation using iodomethane and sodium hydride to yield 6-nitro-1-methyl-indazole. Subsequent catalytic hydrogenation with palladium on carbon reduces the nitro group to an amine, producing the final compound . This compound is of interest in medicinal chemistry due to the indazole scaffold's prevalence in bioactive molecules, though commercial availability has been discontinued .

特性

IUPAC Name |

6-fluoro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNBSUXIZQEXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570383 | |

| Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-13-5 | |

| Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 171809-13-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Methylation via Alkaline Earth Metal Oxide Catalysis

A scalable method involves methylating 6-fluoro-1H-indazol-3-amine using methyl iodide (CH₃I) in the presence of magnesium oxide (MgO) as a base. This approach avoids hazardous in situ alkoxide generation and minimizes byproducts like 2-methyl isomers.

Procedure :

-

Reactants : 6-Fluoro-1H-indazol-3-amine (1 equiv), methyl iodide (1.2 equiv), MgO (2 equiv).

-

Solvent : 1-Propanol or ethanol.

-

Conditions : Reflux at 80°C for 6–8 hours under nitrogen.

-

Workup : Neutralization with dilute HCl, filtration, and recrystallization from ethanol/water.

Outcome :

Protection-Deprotection Strategy

To enhance selectivity, the 3-amine group is protected as a tert-butoxycarbonyl (Boc) derivative before methylation:

-

Protection : React 6-fluoro-1H-indazol-3-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).

-

Methylation : Treat the Boc-protected intermediate with methyl triflate (CF₃SO₃CH₃) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.

-

Deprotection : Remove Boc with trifluoroacetic acid (TFA) in dichloromethane.

Yield : 78% over three steps, with >95% purity.

De Novo Synthesis via Cyclization of Fluorinated Precursors

Hydrazone Cyclization with Methylhydrazine

This method constructs the indazole core while introducing the methyl group at N1:

Steps :

-

Hydrazone Formation : React 2-fluoroaniline with methylhydrazine in ethanol under acidic conditions (glacial acetic acid).

-

Cyclization : Heat the hydrazone intermediate at 120°C in dimethyl sulfoxide (DMSO) with catalytic copper(II) acetate.

Reaction Scheme :

Yield : 65–70%, with residual copper removed via chelation with EDTA.

Suzuki Coupling Followed by Methylation

For analogs with additional substituents, a Suzuki-Miyaura coupling is employed:

-

Bromination : 5-Bromo-1H-indazol-3-amine is synthesized from 2-bromo-6-fluoroaniline via cyclization with hydrazine hydrate.

-

Suzuki Coupling : React with fluorophenylboronic acid using PdCl₂(dppf) as a catalyst in 1,4-dioxane/H₂O.

-

Methylation : Introduce the methyl group as described in Section 1.1.

Key Data :

-

Catalyst : PdCl₂(dppf) (5 mol%) reduces reaction time to 2 hours.

-

Yield Post-Methylation : 82% for 6-fluoro-1-methyl-3-aminoindazole derivatives.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Methylation

Unwanted N2-methylation is mitigated by:

化学反応の分析

Types of Reactions

6-Fluoro-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .

科学的研究の応用

Biological Applications

The biological activities of 6-Fluoro-1-methyl-1H-indazol-3-amine are primarily centered around its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising antitumor effects, particularly against human cancer cell lines. For instance:

- K562 Cell Line : It has shown an IC50 value of 5.15 µM, indicating potent inhibitory activity against chronic myeloid leukemia cells. This activity is attributed to its ability to induce apoptosis and affect cell cycle distribution by inhibiting key proteins involved in these processes (e.g., Bcl-2 and p53/MDM2 pathways) .

Enzyme Inhibition

This compound is also being explored as a potential enzyme inhibitor. Its structural features allow it to interact effectively with various targets, particularly kinases involved in cancer progression. The fluorine substitution enhances permeability and interaction with target proteins, making it a valuable scaffold for developing selective inhibitors .

Comparison with Related Compounds

To better understand its biological profile, a comparison with similar indazole derivatives is essential.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 5.15 | Apoptosis & Cell Cycle Arrest |

| 5-Fluoro-1-methyl-1H-indazol | 20.0 | Apoptosis Induction |

| 7-Fluoro-1-methyl-1H-indazol | 10.0 | Kinase Inhibition |

This table illustrates that while all compounds exhibit some level of biological activity, 6-Fluoro-1-methyl-1H-indazol-3-amines’ specific inhibition of certain kinases and potent antitumor effects make it particularly noteworthy .

Case Studies

Several case studies have highlighted the effectiveness of 6-Fluoro-1-methyl-1H-indazol-3-amines in cancer research:

- Study on K562 Cells : This study confirmed the compound's ability to induce apoptosis in K562 cells through dose-dependent mechanisms. The results indicated significant changes in cell cycle distribution, particularly an increase in G0/G1 phase populations .

- Structure–Activity Relationship (SAR) : Research has shown that modifications at specific positions on the indazole ring significantly affect biological activity. The presence of fluorine at the 6th position enhances the compound's efficacy .

作用機序

The mechanism of action of 6-Fluoro-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells. The compound may also modulate signaling pathways, such as the p53/MDM2 pathway, to exert its effects .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 6-Fluoro-1-methyl-1H-indazol-3-amine with related indazole derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (Water) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | C₈H₈FN₃ | 165.16 (calculated) | 1-CH₃, 6-F, 3-NH₂ | Not reported | Not reported |

| 6-Chloro-1H-indazol-3-amine | C₇H₆ClN₃ | 167.6 | 6-Cl, 3-NH₂ | Not reported | 1.533 (predicted) |

| 6-Amino-3-chloro-1H-indazole | C₇H₆ClN₃ | 167.60 | 3-Cl, 6-NH₂ | 0.62 g/L (25°C) | Not reported |

| 6-Bromo-4-fluoro-1H-indazol-3-amine | C₇H₅BrFN₃ | 230.04 | 6-Br, 4-F, 3-NH₂ | Not reported | Not reported |

| 6-(Trifluoromethyl)-1H-indazol-5-amine | C₈H₆F₃N₃ | 201.15 | 6-CF₃, 5-NH₂ | Not reported | Not reported |

| 6-Fluoro-5-methoxy-1H-indazol-3-amine | C₈H₈FN₃O | 193.16 (calculated) | 6-F, 5-OCH₃, 3-NH₂ | Not reported | Not reported |

Key Observations :

- Halogen Effects : Fluorine (atomic radius ~1.47 Å) and chlorine (~1.75 Å) substituents influence steric and electronic properties. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bulkier halogens like bromine .

- Methylation : The 1-methyl group in this compound may improve metabolic stability by reducing oxidation at the indazole nitrogen, a common degradation pathway in unmethylated analogs (e.g., 6-Chloro-1H-indazol-3-amine) .

- Solubility: Sparingly soluble indazole derivatives (e.g., 6-Amino-3-chloro-1H-indazole at 0.62 g/L) suggest poor aqueous solubility across this class, limiting formulation options .

生物活性

6-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated derivative of indazole, known for its diverse biological activities, particularly in the fields of oncology and inflammation. This compound has gained attention due to its potential as an anti-tumor agent, with various studies highlighting its mechanisms of action, effectiveness against specific cancer cell lines, and its biochemical pathways.

Overview of Biological Activity

Chemical Structure and Properties

- Molecular Formula: CHFN

- Molecular Weight: 165.17 g/mol

- Fluorine Substitution: The presence of the fluorine atom enhances lipophilicity and metabolic stability, which often leads to improved biological activity compared to non-fluorinated counterparts.

This compound primarily targets tyrosine kinases , which are crucial in regulating various cellular processes including proliferation and survival. The compound binds to the hinge region of tyrosine kinases, influencing several key biochemical pathways:

- MAPK/ERK Pathway : Involved in cell growth and differentiation.

- PI3K/Akt Pathway : Plays a significant role in cell survival.

- JAK/STAT Pathway : Important for immune response and cell division .

Antitumor Activity

Research indicates that this compound exhibits potent anti-proliferative effects against various cancer cell lines. Notably, it has shown significant activity against the K562 cell line (a model for chronic myeloid leukemia) with an IC value of 5.15 µM , indicating effective inhibition of cancer cell growth .

Table 1: Antitumor Activity Against Different Cell Lines

| Cell Line | IC (µM) | Selectivity Index (SI) |

|---|---|---|

| K562 | 5.15 | 6.45 |

| HEK-293 (Normal) | 33.20 | - |

The selectivity index (SI) demonstrates that this compound is significantly less toxic to normal cells compared to cancer cells, suggesting a favorable safety profile for potential therapeutic applications .

Induction of Apoptosis

The compound's mechanism also involves the induction of apoptosis in cancer cells. Studies show that it affects apoptosis-related proteins by:

- Decreasing Bcl-2 expression (an anti-apoptotic protein).

- Increasing Bax expression (a pro-apoptotic protein).

This modulation leads to enhanced apoptosis rates in treated K562 cells, confirming its role as an effective anticancer agent .

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profile of this compound:

- Cell Cycle Analysis : Treatment with the compound resulted in increased G0/G1 phase populations and decreased S phase populations in K562 cells, indicating a blockade in cell cycle progression, which is critical for cancer therapy .

- Apoptosis Detection Assays : Annexin V-FITC/PI assays demonstrated dose-dependent increases in total apoptosis rates when K562 cells were exposed to varying concentrations of the compound .

Q & A

Q. What are the standard synthetic routes for 6-Fluoro-1-methyl-1H-indazol-3-amine, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the 6-position of the indazole ring. A common approach includes:

- Step 1: Reacting 1-methyl-1H-indazol-3-amine with a fluorinating agent (e.g., Selectfluor®) under controlled pH and temperature to introduce the fluorine atom.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization:

Q. How does the fluorine substitution position (6 vs. 7) affect biological activity in indazole derivatives?

Methodological Answer: Comparative studies using kinase inhibition assays reveal:

| Compound | IC (µM) | Mechanism |

|---|---|---|

| This compound | 10.0 | Kinase inhibition |

| 7-Fluoro-1-methyl-1H-indazol-3-amine | 5.15 | Apoptosis & cell cycle arrest |

- Key Insight: The 7-fluoro analog exhibits higher potency due to better steric alignment with kinase active sites. Fluorine at position 6 may reduce binding affinity due to electronic effects .

Q. What analytical techniques are critical for assessing purity and stability of this compound?

Methodological Answer:

- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation products.

- FTIR: Detects amine group stability (N-H stretch ~3300 cm) and fluorine presence (C-F stretch ~1100 cm) .

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; track purity loss via peak area analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for 6-fluoro indazole derivatives?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Strategies include:

- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with kinases (e.g., AKT1, EGFR).

- Site-Directed Mutagenesis: Validate binding hypotheses by mutating key kinase residues (e.g., gatekeeper mutations).

- Meta-Analysis: Aggregate data from multiple studies to identify consensus SAR trends .

Q. What strategies optimize regioselectivity in fluorine substitution reactions for indazole derivatives?

Methodological Answer:

- Directing Groups: Introduce temporary groups (e.g., boronic esters) to steer fluorine to position 6.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance electrophilic fluorination selectivity.

- Catalysis: Pd-mediated C-H activation improves yield and reduces byproducts .

Q. How can researchers improve HPLC resolution for quantifying this compound in complex matrices?

Methodological Answer:

Q. What are the limitations of current biological activity data for this compound, and how can they be addressed?

Methodological Answer:

- Limitations:

- Most studies use in vitro models (e.g., cancer cell lines), lacking in vivo validation.

- Mechanism of action (e.g., kinase targets) remains incompletely characterized.

- Solutions:

- In Vivo Pharmacokinetics: Assess bioavailability and tissue distribution in rodent models.

- Proteomics: Identify binding partners via affinity purification-mass spectrometry .

Q. How does the methyl group at position 1 influence the compound’s solubility and pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。